Dysprosium trihydride
Description
Context within Rare-Earth Hydride Systems
Rare-earth elements form a series of dihydrides (REH₂) and trihydrides (REH₃) that exhibit systematic variations in their structural and electronic properties. researchgate.net The trihydrides, in particular, are pivotal in high-pressure research. Many rare-earth trihydrides, including DyH₃, undergo pressure-induced structural phase transitions, typically from a hexagonal structure at ambient conditions to a more compact face-centered cubic (FCC) structure at high pressures. researchgate.netnih.gov These high-pressure cubic phases are often considered essential precursors for the synthesis of even more hydrogen-rich compounds (polyhydrides), such as YH₆, YH₉, and LaH₁₀, which are at the forefront of research into near-room-temperature superconductivity. researchgate.netnih.govaip.org
Academic Significance of Dysprosium Trihydride in Condensed Matter Physics
The academic importance of this compound stems from several key areas. Its intricate phase diagram under high pressure serves as a valuable model system for studying structural stability and phase transitions in solids. utexas.edu Furthermore, the presence of the highly magnetic dysprosium ion imparts interesting magnetic characteristics to the compound, making it a subject of study for understanding magnetism in hydrides. evitachem.comontosight.ai The investigation into its electronic properties, particularly the transition from an insulating to a metallic state under pressure, provides fundamental insights into the electronic behavior of strongly correlated materials. researchgate.netnih.gov
Overview of Theoretical and Experimental Research Trajectories
Research into DyH₃ proceeds along two complementary paths: theoretical prediction and experimental verification.
Theoretical Research: Modern computational techniques, such as crystal structure prediction (CSP) algorithms and first-principles calculations based on density functional theory (DFT), have become indispensable tools. researchgate.netutexas.edu These methods are used to predict stable crystal structures of DyH₃ across a vast range of pressures, map out its phase diagram, and calculate its electronic band structure and phonon frequencies to anticipate its physical properties. nih.govutexas.edu
Experimental Research: High-pressure experiments are central to validating theoretical models. The primary apparatus for this research is the diamond anvil cell (DAC), which can generate immense pressures on a small sample. evitachem.com Typically, dysprosium metal is loaded into the DAC with a hydrogen pressure-transmitting medium. Laser heating is then employed to overcome kinetic barriers and facilitate the chemical reaction to form DyH₃. utexas.eduevitachem.com The resulting structures are analyzed in-situ using synchrotron X-ray diffraction (XRD). researchgate.netutexas.edu
Structure
2D Structure
Properties
IUPAC Name |
dysprosium(3+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXVVNBMUGWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.524 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-09-2 | |
| Record name | Dysprosium hydride (DyH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium hydride (DyH3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies and High Pressure Phenomena in Dysprosium Trihydride
High-Pressure Synthesis Techniques
The synthesis of dysprosium trihydride, particularly its high-pressure phases, predominantly relies on sophisticated techniques that can generate extreme pressure and temperature conditions.
Laser-Heated Diamond Anvil Cell (LH-DAC) Experiments
A primary tool for the synthesis and in-situ study of this compound at high pressures is the laser-heated diamond anvil cell (LH-DAC). Current time information in Mexico City, MX.utexas.eduresearchgate.netnih.gov This technique allows for the simultaneous application of immense pressures and temperatures to a small sample contained between two diamond anvils.
The process typically involves the following steps:
Sample Preparation: A small piece of elemental dysprosium is loaded into a sample chamber within a rhenium gasket, which is placed between the diamond anvils. utexas.edu
Hydrogen Loading: High-purity hydrogen gas is loaded into the sample chamber, serving as both a reactant and a pressure-transmitting medium. utexas.edu
Compression and Heating: The diamond anvils are compressed to achieve the desired pressure, which can exceed 100 gigapascals (GPa). Current time information in Mexico City, MX.utexas.eduresearchgate.netnih.gov A high-power laser is then focused on the sample to heat it to temperatures that can reach up to 2000 Kelvin (K). Current time information in Mexico City, MX.utexas.eduresearchgate.netnih.gov
In-situ Analysis: As the reaction proceeds, techniques such as synchrotron X-ray diffraction are used to monitor the structural changes in the material in real-time. Current time information in Mexico City, MX.utexas.eduresearchgate.netnih.gov
Under these conditions, elemental dysprosium reacts directly with hydrogen to form this compound. evitachem.com The LH-DAC setup is crucial for exploring the pressure-temperature phase diagram of the Dy-H system and identifying different crystalline structures of DyH₃.
Pressure-Induced Hydrogenation Processes
The formation of this compound is a direct consequence of pressure-induced hydrogenation. At ambient pressures, the reaction of dysprosium with hydrogen typically forms dysprosium dihydride (DyH₂). To achieve the trihydride stoichiometry, elevated hydrogen pressures are necessary. The high pressure increases the chemical potential of hydrogen, driving the reaction towards the formation of the higher hydride phase.
The general reaction for the formation of this compound is:
Dy + 3/2 H₂ → DyH₃ evitachem.com
In LH-DAC experiments, the combination of high pressure and laser heating facilitates the dissociation of molecular hydrogen and its diffusion into the dysprosium lattice, leading to the formation of this compound. The process results in a series of phase transitions as the pressure is increased.
Thermodynamic Considerations in this compound Formation
The formation and decomposition of this compound are governed by thermodynamic principles, which can be investigated through various experimental measurements.
Pressure-Composition-Temperature (PCT) Measurements
Pressure-Composition-Temperature (PCT) isotherms are essential for understanding the thermodynamic properties of metal-hydrogen systems. These measurements plot the equilibrium hydrogen pressure as a function of hydrogen concentration in the metal at a constant temperature.
A study on the dysprosium-hydrogen binary system provided detailed PCT data for the transition between dysprosium dihydride (β-DyH₂) and this compound (γ-DyH₃). researchgate.netresearchgate.net The measurements revealed well-defined plateaus in the pressure-composition isotherms, indicating the two-phase equilibrium between β-DyH₂ and γ-DyH₃. These plateaus were observed in the temperature range of 250 °C to 325 °C. researchgate.netresearchgate.net
Below is an interactive table summarizing the pressure-composition data for the β-DyH₂/γ-DyH₃ transition at different temperatures.
| Temperature (°C) | Hydrogen to Dysprosium Ratio (H/Dy) Range for Plateau |
| 250 | 2.3 to 2.9 |
| 275 | 2.3 to 2.9 |
| 300 | 2.3 to 2.9 |
| 325 | 2.3 to 2.9 |
Note: The data indicates a narrow composition range for the two-phase region. researchgate.netresearchgate.net
Enthalpy and Entropy Changes during Formation and Decomposition
The enthalpy (ΔH) and entropy (ΔS) of formation are crucial thermodynamic parameters that determine the stability of a hydride. These values can be derived from the van't Hoff equation by analyzing the temperature dependence of the plateau pressures from PCT measurements.
For the transition from dysprosium dihydride to this compound (β-DyH₂ → γ-DyH₃), the transition enthalpy has been determined to be 79.3 ± 2.2 kJ/mol H₂ . researchgate.netresearchgate.net This value represents the heat absorbed during the decomposition of the trihydride back to the dihydride. The corresponding entropy change for this transition can also be calculated from the PCT data.
It is important to note that the enthalpy of formation for dysprosium dihydride (DyH₂) is reported to be around -220 kJ/mol H₂. researchgate.net
Recovery of this compound Phases under Ambient Conditions
An interesting phenomenon observed in high-pressure studies of this compound is the ability to recover high-pressure phases at ambient conditions. This indicates that these phases are metastable once formed.
Experimental studies have shown that after synthesizing the cubic Fm-3m phase of DyH₃ at pressures between 17 and 100 GPa and high temperatures, and then decompressing the sample, both the high-pressure cubic phase and the ambient-pressure hexagonal P-3c1 phase can be recovered. Current time information in Mexico City, MX.utexas.eduresearchgate.netnih.gov The coexistence of these two phases at ambient conditions highlights the kinetic barriers that prevent the complete transformation of the metastable cubic phase back to the stable hexagonal phase upon release of pressure. Current time information in Mexico City, MX.utexas.edu
The ability to recover these high-pressure phases opens up possibilities for studying their properties at ambient conditions, which would otherwise be inaccessible. However, the long-term stability of these metastable phases at ambient conditions is a subject for further investigation.
Crystallographic and Structural Elucidations of Dysprosium Trihydride
Ambient Pressure Crystal Structures
Under normal atmospheric pressure, dysprosium trihydride is known to primarily exist in a hexagonal crystal structure. However, another hexagonal phase is also considered in theoretical and experimental contexts.
Hexagonal Fluocerite-Type (P3̅c1) Structure
At ambient conditions, this compound typically adopts a hexagonal fluocerite-type structure, which is characterized by the space group P3̅c1. evitachem.comiaea.org This structure is a common ambient pressure phase for many rare-earth trihydrides. researchgate.netnih.gov Upon decompression from high-pressure states, DyH₃ can revert to this P3̅c1 phase, sometimes coexisting with the high-pressure Fm3̅m phase. researchgate.netnih.govutexas.edu For instance, after being subjected to high pressures and then returned to ambient conditions, the lattice parameters for the recovered P3̅c1 phase of DyH₃ were measured to be a = 6.3849(8) Å and c = 6.596(1) Å. utexas.edu
P63/mmc Phase
While the P3̅c1 structure is the most commonly cited ambient phase, theoretical calculations also consider the P63/mmc hexagonal phase as a potential structure for rare-earth trihydrides under ambient or near-ambient pressures. researchgate.netnih.gov In some rare-earth trihydrides, the P63/mmc structure is observed at ambient pressure. researchgate.netnih.gov Theoretical predictions for DyH₃ include a transition to a P63/mmc phase at very high pressures, specifically above 194 GPa. researchgate.netnih.govutexas.edu
High-Pressure Induced Structural Phase Transitions
The application of high pressure dramatically alters the crystal structure of this compound, leading to a sequence of phase transitions that have been both experimentally observed and theoretically predicted.
Experimental Observation of P3̅c1 → Imm2 → Fm3̅m Sequence
Experimental studies utilizing high-pressure X-ray diffraction have elucidated the structural transformations of DyH₃ under compression. At ambient pressure, DyH₃ exists in the hexagonal P3̅c1 phase. evitachem.com As pressure increases, it is predicted to transform to an orthorhombic Imm2 phase at approximately 11 GPa. researchgate.netnih.govutexas.edu With further increases in pressure, the Imm2 phase then transitions to a face-centered cubic (FCC) structure with the space group Fm3̅m at around 35 GPa. researchgate.netnih.govutexas.edu Experimentally, the transition to the Fm3̅m phase has been observed to begin at approximately 17 GPa. evitachem.comutexas.edubenchchem.com
Stability of Fm3̅m Phase under High Pressure and Temperature
The Fm3̅m cubic phase of this compound has been shown to be remarkably stable over a wide range of high pressures and temperatures. Experimental observations confirm its stability at pressures from 17 GPa up to at least 100 GPa and at temperatures reaching approximately 2000 K. researchgate.netnih.govutexas.edu This high-pressure cubic phase is considered a precursor for the synthesis of other rare-earth polyhydrides with higher hydrogen content. researchgate.netnih.gov Upon decompression, the Fm3̅m phase can persist down to about 30 GPa and has even been recovered at ambient conditions, coexisting with the P3̅c1 phase. utexas.edu The lattice parameter for the recovered Fm3̅m phase at ambient pressure was measured to be a = 5.239(1) Å. utexas.edu
Theoretical Prediction of Imm2, Pnma, and P63/mmc Phases
First-principles calculations and crystal structure prediction methods have provided deeper insights into the complex phase diagram of DyH₃ at high pressures. These theoretical studies have predicted a series of structural phase transitions. The predicted sequence is P3̅c1 → Imm2 → Fm3̅m → Pnma → P63/mmc, with transitions occurring at approximately 11, 35, 135, and 194 GPa, respectively. researchgate.netnih.govutexas.edu The orthorhombic Pnma phase is predicted to be an energetically competitive phase and is expected to be stable between 135 GPa and 194 GPa. utexas.edu The theoretical predictions for the P3̅c1 and Fm3̅m phases align well with experimental observations. researchgate.netnih.govutexas.edu
Crystallographic Data for this compound Phases
| Phase | Space Group | Pressure Range (GPa) | Lattice Parameters (Å) | Reference |
| Hexagonal | P3̅c1 | Ambient | a = 6.3849(8), c = 6.596(1) | utexas.edu |
| Orthorhombic | Imm2 | 11 - 35 (Theoretical) | - | researchgate.netnih.govutexas.edu |
| Cubic | Fm3̅m | 17 - 135 | a = 5.239(1) (at ambient) | researchgate.netnih.govutexas.edu |
| Orthorhombic | Pnma | 135 - 194 (Theoretical) | - | utexas.edu |
| Hexagonal | P63/mmc | > 194 (Theoretical) | - | researchgate.netnih.govutexas.edu |
Comparison of Transition Pressures with Other Rare-Earth Trihydrides
The structural transformations of rare-earth trihydrides (REH₃) under pressure are a subject of significant scientific interest. A general trend observed is a phase transition from a hexagonal close-packed (hcp) or related hexagonal structure at ambient or low pressures to a face-centered cubic (fcc) structure at elevated pressures. researchgate.net For this compound, this transition from a hexagonal (P3̅c1) to a cubic (Fm3̅m) structure begins at approximately 7-17 GPa. evitachem.comrcin.org.pl
A systematic comparison with other rare-earth trihydrides reveals an inverse relationship between the transition pressure and the ionic radius of the rare-earth atom. utexas.edunih.gov Trihydrides of rare-earth elements with smaller ionic radii tend to transform at higher pressures. For instance, Lutetium trihydride (LuH₃), with a smaller ionic radius than Dysprosium, undergoes this transition at a higher pressure of around 11.5 GPa. aip.org Conversely, rare-earth elements with larger ionic radii are expected to transition at lower pressures. researchgate.net This trend highlights the role of atomic size in the structural stability of these compounds under compression.
| Compound | Hexagonal to Cubic Transition Pressure (GPa) | Reference |
|---|---|---|
| This compound (DyH₃) | ~7-17 | evitachem.comrcin.org.pl |
| Yttrium Trihydride (YH₃) | >8 | researchgate.net |
| Lutetium Trihydride (LuH₃) | ~11.5 | aip.org |
| Scandium Trihydride (ScH₃) | ~25 | iphy.ac.cn |
Detailed Analysis of Crystal System Symmetries and Space Groups
This compound exhibits a complex phase diagram, adopting several different crystal structures as pressure increases. Theoretical calculations and experimental observations have identified cubic, orthorhombic, and hexagonal symmetries, each corresponding to a specific pressure range. utexas.eduuspex-team.org
The face-centered cubic (FCC) phase of DyH₃ is a high-pressure structure that has been experimentally observed to be stable at pressures from 17 GPa up to at least 100 GPa and at temperatures reaching ~2000 K. utexas.edunih.gov Theoretical calculations predict this phase to be the most stable between 35 GPa and 135 GPa. utexas.eduuspex-team.org This structure belongs to the Fm3̅m space group (No. 225). utexas.edu In this configuration, the dysprosium atoms occupy the 4a (0,0,0) Wyckoff position, while hydrogen atoms are situated at both the 8c (1/4,1/4,1/4) and 4b (1/2,1/2,1/2) Wyckoff positions. utexas.edu Interestingly, upon complete decompression, the Fm3̅m phase can coexist with the ambient pressure P3̅c1 phase, indicating a significant hysteresis. rcin.org.plutexas.edu
| Phase | Space Group | Pressure (GPa) | Lattice Parameter 'a' (Å) | Reference |
|---|---|---|---|---|
| Fm3̅m | Fm3̅m (No. 225) | Ambient (recovered) | 5.239(1) | utexas.edu |
| Fm3̅m | Fm3̅m (No. 225) | 30 | 4.8319(1) | utexas.edu |
| Fm3̅m | Fm3̅m (No. 225) | 71 | Refined XRD pattern available | utexas.edu |
Ab initio evolutionary crystal structure prediction calculations suggest the existence of two orthorhombic phases of DyH₃ at extremely high pressures. utexas.edunih.gov
Imm2 (No. 44): This orthorhombic structure is predicted to be stable in a narrow pressure range between 11 GPa and 35 GPa, preceding the transition to the more stable cubic Fm3̅m phase. utexas.eduuspex-team.org
Pnma (No. 62): At much higher pressures, following the cubic phase, DyH₃ is predicted to transform into a Pnma orthorhombic structure, which is stable from 135 GPa up to 194 GPa. utexas.eduuspex-team.org
While DyH₃ exists in a hexagonal structure (space group P3̅c1) under ambient conditions, theoretical calculations predict a transition to a different high-pressure hexagonal phase with the space group P63/mmc (No. 194). evitachem.comutexas.edunih.gov This phase, containing six formula units per cell, is anticipated to become the most stable structure at pressures exceeding 194 GPa. utexas.eduuspex-team.org This is distinct from the hexagonal structure of elemental dysprosium, which also has the P63/mmc space group but with different lattice parameters and atomic arrangements. webelements.com
Interatomic Distances and Unit Cell Parameters
The application of pressure significantly alters the unit cell dimensions and the distances between atoms in the DyH₃ crystal lattice. These changes are directly linked to the observed phase transitions and modifications in the material's properties.
The distance between dysprosium and hydrogen atoms is a critical parameter that changes significantly with increasing pressure. In the ambient pressure P3̅c1 hexagonal structure, the nearest Dy-H distance is 2.13 Å. utexas.edu As the material transitions to the cubic Fm3̅m phase, this bond length compresses. At 20 GPa, the Dy-H bond distance is measured to be 2.12 Å. utexas.eduuspex-team.org Theoretical calculations tracking the bond evolution to much higher pressures predict a continued and substantial decrease in the Dy-H distance, reaching 1.80 Å at 220 GPa within the predicted high-pressure phases. utexas.eduuspex-team.org This bond compression reflects the increasing density and changing nature of the interatomic interactions under extreme conditions.
| Pressure (GPa) | Crystal Phase (Observed/Predicted) | Dy-H Bond Distance (Å) | Reference |
|---|---|---|---|
| 0 | P3̅c1 | 2.13 | utexas.edu |
| 20 | Fm3̅m | 2.12 | utexas.eduuspex-team.org |
| 220 | Predicted High-Pressure Phase | 1.80 | utexas.eduuspex-team.org |
H-H Distance Analysis
The interatomic distances between hydrogen atoms within the crystal lattice of this compound are a critical factor in understanding its structural stability and physical properties, particularly under high-pressure conditions. The analysis of H-H distances is especially important as the repulsive interactions between neighboring hydrogen atoms can significantly influence phase transitions.
Under ambient pressure, this compound in its hexagonal P3̅c1 phase exhibits a nearest H-H distance of 2.10 Å. utexas.edu As pressure is applied, the compound undergoes a series of structural phase transitions, each affecting the H-H interatomic distances. Theoretical calculations have predicted a sequence of phase changes from P3̅c1 to Imm2 at 11 GPa, then to Fm3̅m at 35 GPa, followed by Pnma at 135 GPa, and finally to a P63/mmc phase at 194 GPa. utexas.eduresearchgate.net
Experimental high-pressure X-ray diffraction studies have confirmed the stability of the Fm3̅m phase at pressures ranging from 17 to 100 GPa. utexas.eduresearchgate.net In this cubic phase, the Dy-H bond distance is 2.12 Å at 20 GPa, which shortens to 1.80 Å at a significantly higher pressure of 220 GPa. utexas.edu While X-ray diffraction is not directly sensitive to the positions of hydrogen atoms, these studies, combined with theoretical calculations, provide insight into the H-H distances. rcin.org.pl The transition to the cubic phase is a common feature among heavier lanthanide trihydrides and is thought to be driven by the increasing H-H repulsive interactions in the hexagonal lattice under compression. researchgate.net
The following table summarizes the reported H-H distances and related structural parameters for different phases of this compound at various pressures.
| Phase (Space Group) | Pressure (GPa) | Nearest H-H Distance (Å) | Dy-H Distance (Å) |
|---|---|---|---|
| P3̅c1 | 0 | 2.10 | 2.13 |
| Fm3̅m | 20 | Not explicitly stated | 2.12 |
| Fm3̅m | 220 | Not explicitly stated | 1.80 |
Computational and Theoretical Investigations of Dysprosium Trihydride
Crystal Structure Prediction (CSP) Methodologies
Crystal Structure Prediction (CSP) methods are computational techniques designed to find the most stable crystal structure for a given chemical composition at specific pressure and temperature conditions. nih.gov These approaches have been instrumental in identifying novel rare-earth hydrides with unique structures and properties. utexas.eduresearchgate.net
A powerful and reliable methodology for CSP is the use of ab initio evolutionary algorithms. researchgate.net These algorithms can predict stable and metastable crystal structures without needing any prior experimental data. researchgate.netaip.org One prominent implementation of this approach is the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code, which has been successfully applied to the Dy-H system. utexas.eduresearchgate.net
The process merges DFT-based total-energy calculations with an evolutionary algorithm. researchgate.net It begins by generating a set of random crystal structures for DyH₃. utexas.edu The energy of each structure is then calculated using DFT. aip.org The structures with the lowest energy (highest stability) are selected as "parents" for the next generation, which is produced through evolutionary operators like heredity, soft mutation, and lattice mutation. utexas.edu This iterative process continues until the global minimum on the potential energy surface is located, revealing the most stable crystal structure. researchgate.net For DyH₃, this method was used to perform fixed-composition calculations at various pressures to identify stable phases and construct the phase diagram. utexas.edu
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and condensed phases. wikipedia.org It serves as the computational engine for the energy calculations required in CSP. aip.orgtohoku.ac.jp While DFT is theoretically exact, in practice, it relies on approximations for the exchange-correlation functional, which describes the complex interactions between electrons. stackexchange.com
Standard DFT approximations often fail to accurately describe the electronic structure of materials with strongly correlated electrons, such as the partially filled 4f orbitals in rare-earth elements like dysprosium. utexas.eduntnu.no To overcome this limitation, the DFT+U method is employed. This approach adds an on-site Coulomb interaction term (the Hubbard U) to the DFT equations to better model the localization of these f-electrons. utexas.edu
For dysprosium trihydride, the inclusion of the 4f states via the DFT+U approach (specifically, GGA+U with a U value of 6 eV) was found to be critical. utexas.edu It leads to significant changes in the calculated electronic band structure and density of states near the Fermi level, providing a more accurate description of the electronic properties. nih.govutexas.eduresearchgate.net This correction revealed that more of dysprosium's d-states cross the Fermi level and overlap with the hydrogen 1s states than predicted by standard DFT. utexas.eduresearchgate.net
The full-potential augmented-plane-wave + local orbital (APW+lo) method is a highly accurate and efficient implementation of DFT used to solve the Kohn-Sham equations. nih.gov This "all-electron" method provides a full-potential treatment, meaning it does not make shape approximations for the electron density and potential in the regions around the atomic nuclei. nih.gov
In the theoretical study of DyH₃, electronic structure calculations for the predicted phases were performed using the APW+lo approach as implemented in the Elk code. utexas.edu This method treated the 5s², 5p⁶, 4f¹⁰, and 6s² orbitals of dysprosium and the 1s¹ orbital of hydrogen as valence states, ensuring a comprehensive analysis of the electronic interactions. utexas.edu
The Generalized Gradient Approximation (GGA) is a class of functionals for the exchange-correlation energy in DFT. Unlike the simpler Local Density Approximation (LDA), GGA functionals consider both the electron density and the gradient of the density at each point.
The Perdew-Burke-Ernzerhof (PBE) functional is a widely used non-empirical GGA functional. stackexchange.com It is popular because it provides a good balance of reasonable accuracy across a wide range of systems without being computationally prohibitive. utexas.edustackexchange.com In the computational investigation of DyH₃, the PBE-GGA functional was used to treat the exchange and correlation effects in calculations performed with the VASP package. utexas.edumdpi.com
Phase Diagram Calculations and Stability Analysis
By combining CSP algorithms with DFT calculations, researchers can predict the phase diagram of a material under pressure. For this compound, theoretical calculations have revealed a complex phase diagram with several structural transitions at high pressures. utexas.edu
Calculations predicted a series of stable phases for DyH₃ up to 220 GPa. utexas.eduresearchgate.net The predicted sequence of phase transitions is consistent with high-pressure experimental observations, particularly for the P3̅c1 and Fm3̅m phases. utexas.eduresearchgate.net The transition from the ambient pressure hexagonal structure to the cubic Fm3̅m phase is a common feature for many rare-earth trihydrides under pressure. nih.govutexas.eduresearchgate.net Enthalpy calculations are used to determine the most stable phase at a given pressure; the structure with the lowest enthalpy is the most stable. utexas.edu
The following table summarizes the predicted high-pressure phases of DyH₃.
| Pressure Range (GPa) | Space Group | Crystal System |
| 0 - 11 | P3̅c1 | Trigonal |
| 11 - 35 | Imm2 | Orthorhombic |
| 35 - 135 | Fm3̅m | Cubic |
| 135 - 194 | Pnma | Orthorhombic |
| > 194 | P6₃/mmc | Hexagonal |
This table is based on theoretical calculations of the enthalpy of various predicted structures of DyH₃ as a function of pressure. nih.govutexas.eduresearchgate.net
The following table details some of the computational parameters used in the theoretical studies of DyH₃.
| Parameter | Description |
| CSP Algorithm | Ab initio evolutionary algorithm (USPEX code) utexas.eduresearchgate.net |
| DFT Code | VASP, Elk utexas.edumdpi.com |
| Exchange-Correlation Functional | PBE-GGA utexas.edu |
| 4f Electron Treatment | DFT+U (U = 6 eV) utexas.edu |
| Electron-Ion Interaction | Projector Augmented Wave (PAW) method utexas.eduaip.org |
| Plane-wave Cutoff Energy | 1000 eV utexas.edu |
Enthalpy Relationships of Predicted Structures
First-principles calculations have been employed to predict the stable phases of this compound under high pressure. utexas.edu Theoretical calculations show a complex phase diagram for DyH₃ with several phase transitions occurring between 0 and 220 GPa. utexas.edu By comparing the calculated total energies of different crystal structures, the most stable phase at a given pressure can be determined. iaea.org
Theoretical predictions indicate a sequence of structural phase transitions as pressure increases. utexas.eduresearchgate.net At ambient pressure, the P3̅c1 structure is predicted to be stable. utexas.edu As pressure is applied, DyH₃ is predicted to transform through a series of phases:
P3̅c1 → Imm2 at approximately 11 GPa utexas.eduresearchgate.net
Imm2 → Fm3̅m at around 35 GPa utexas.eduresearchgate.net
Fm3̅m → Pnma at about 135 GPa utexas.eduresearchgate.net
Pnma → P6₃/mmc at pressures exceeding 194 GPa utexas.eduresearchgate.net
The transition from the Imm2 to the Fm3̅m phase is described as a weak first-order transition. utexas.edu The relative enthalpies of these predicted structures as a function of pressure are crucial for constructing the theoretical phase diagram. For instance, the Fm3̅m phase is calculated to be the most stable structure in a significant pressure range, from 35 GPa up to 135 GPa. utexas.edu These theoretical predictions are largely consistent with experimental observations, particularly for the P3̅c1 and Fm3̅m phases. utexas.eduresearchgate.net
Below is a data table summarizing the predicted stable phases of this compound at various pressures based on computational calculations.
| Pressure Range (GPa) | Predicted Stable Phase (Space Group) |
| 0 - 11 | P3̅c1 |
| 11 - 35 | Imm2 |
| 35 - 135 | Fm3̅m |
| 135 - 194 | Pnma |
| > 194 | P6₃/mmc |
This table is based on theoretical predictions from first-principles calculations. utexas.eduresearchgate.net
Equation of State (EOS) Derivations
The equation of state (EOS) for this compound, which describes the relationship between its pressure, volume, and temperature, has been investigated through both theoretical calculations and experimental measurements. utexas.edunih.gov The structural stability and EOS of rare-earth trihydrides like DyH₃ have been a subject of interest, especially at high pressures. utexas.edunih.gov
For the cubic Fm3̅m phase of DyH₃, which is experimentally observed to be stable at pressures from 17 to 100 GPa, the EOS has been determined. utexas.edunih.govresearchgate.net The theoretical EOS and its fitted parameters for the cubic DyH₃ are reported to be consistent with experimental values. utexas.edu The Birch-Murnaghan equation of state is a common model used to fit the pressure-volume data obtained from both calculations and experiments. iaea.orguchicago.edu
The lattice parameters derived from the EOS provide further insight into the structural changes under pressure. For example, in the Fm3̅m structure, the Dy-H bond distance is calculated to decrease from 2.12 Å at 20 GPa to 1.80 Å at 220 GPa. utexas.edu The experimental lattice parameter for the Fm3̅m phase at 30 GPa was found to be a = 4.8319(1) Å, which is in close agreement with the theoretical value of a = 4.812 Å. utexas.edu
The table below presents the theoretical and experimental lattice parameters for the Fm3̅m phase of this compound at a specific pressure.
| Pressure (GPa) | Theoretical Lattice Parameter (a) (Å) | Experimental Lattice Parameter (a) (Å) |
| 30 | 4.812 | 4.8319(1) |
This data highlights the consistency between theoretical predictions and experimental findings. utexas.edu
Simulation of Pressure-Induced Structural and Electronic Changes
Simulations, particularly those based on density-functional theory (DFT), have been pivotal in understanding the pressure-induced structural and electronic transformations in this compound. utexas.eduaps.org As pressure increases, DyH₃ undergoes a series of structural phase transitions, as detailed in the enthalpy relationship section. utexas.eduresearchgate.net These structural changes are accompanied by significant modifications in the electronic properties of the material.
Electronic band structure calculations, incorporating the DFT+U approach to account for the strongly correlated 4f electrons of dysprosium, have been performed for the predicted phases of DyH₃. utexas.eduresearchgate.net These calculations reveal that the inclusion of the 4f states has a notable impact on the electronic properties. utexas.eduresearchgate.net A key finding is that with increasing pressure, more dysprosium d states cross the Fermi level and overlap with the hydrogen 1s states. utexas.eduresearchgate.net This increased overlap suggests a change in the nature of bonding and electronic conductivity under pressure.
The structural phase transition from P3̅c1 to Fm3̅m, observed in DyH₃, is a systematic trend among other rare-earth trihydrides at high pressures. utexas.eduresearchgate.net The pressure at which this transition occurs shows an inverse relationship with the ionic radius of the rare-earth atom. researchgate.net The investigation of these pressure-induced changes is crucial as the cubic Fm3̅m phase of REH₃ is considered a potential precursor for synthesizing rare-earth polyhydrides with higher hydrogen content, which are of interest for their potential high-temperature superconductivity. utexas.edunih.gov
An in-depth analysis of the electronic structure of this compound (DyH₃) reveals complex interactions between the constituent atoms, which dictate its physical and chemical properties. Theoretical calculations and experimental observations have provided significant insights into its electronic band structure, density of states, and chemical bonding, particularly under varying pressure conditions.
Synthesis and Handling
Common Synthesis Routes
The most common method for synthesizing DyH₃ for research purposes involves the direct reaction of elemental dysprosium with hydrogen. evitachem.com In high-pressure experiments, this is typically achieved by loading a small piece of dysprosium metal into a diamond anvil cell, which is then filled with hydrogen gas that serves as both a reactant and a pressure-transmitting medium. utexas.edu The reaction is often initiated by laser heating the sample to several hundred or even thousands of degrees Kelvin, which provides the necessary activation energy for the hydrogenation process to occur under high pressure. utexas.eduevitachem.com
Challenges in Handling and Storage
This compound is a reactive material, which poses challenges for its handling and storage. It is known to be thermally unstable under certain conditions and can decompose back into elemental dysprosium and hydrogen gas at elevated temperatures. evitachem.com Furthermore, it is sensitive to air and moisture. Exposure to the atmosphere can lead to oxidation and the degradation of the material. Consequently, all handling and storage of DyH₃ must be performed in a controlled, inert atmosphere, such as in a glovebox filled with argon gas, to prevent contamination and decomposition.
Advanced Spectroscopic Characterization Techniques and Interpretations for Dysprosium Trihydride
X-ray Diffraction (XRD) Studies
X-ray diffraction is a primary technique for determining the crystal structure of materials. For DyH₃, high-resolution synchrotron XRD is particularly crucial for investigating pressure-induced phase transitions.
Synchrotron X-ray diffraction is a powerful tool for studying crystalline materials under high pressure. Experiments using laser-heated diamond anvil cells have been instrumental in exploring the structural stability of DyH₃ at pressures up to 100 GPa. utexas.edu Under ambient conditions, Dysprosium Trihydride typically adopts a hexagonal structure. evitachem.com However, high-pressure XRD studies have revealed a significant phase transition. utexas.edu
At approximately 17 GPa, DyH₃ undergoes a structural transformation from the ambient hexagonal phase (space group P3̅c1) to a face-centered cubic (fcc) phase (space group Fm3̅m). utexas.edu This cubic phase remains stable over a wide pressure range, having been observed from 17 GPa up to 100 GPa and at temperatures reaching ~2000 K. utexas.edu This pressure-induced transition is a common feature among heavy rare-earth trihydrides. utexas.edu Upon decompression, the Fm3̅m phase can persist down to around 30 GPa, and a mixture of the P3̅c1 and Fm3̅m phases has been recovered at ambient pressure. utexas.edu
Rietveld refinement is a comprehensive analytical method used to refine theoretical crystallographic models against measured powder diffraction data. wikipedia.org This least-squares approach adjusts various parameters of the model, including lattice parameters, atomic positions, and peak shape functions, until the calculated diffraction pattern closely matches the experimental one. wikipedia.org
For this compound, Rietveld and related refinement methods like Le Bail fitting have been applied to high-pressure XRD data to precisely determine its structural parameters. utexas.edu In the high-pressure cubic (Fm3̅m) phase, the dysprosium atoms are located at the 4a (0,0,0) Wyckoff position, while hydrogen atoms occupy both the 8c (1/4,1/4,1/4) and 4b (1/2,1/2,1/2) positions. utexas.edu The refinement of diffraction patterns provides accurate lattice parameters at various pressures, confirming the stability and equation of state for the high-pressure phase of DyH₃. utexas.edu
Table 1: Structural Parameters of this compound (DyH₃) Phases
| Phase | Space Group | Pressure (GPa) | Lattice Parameters (Å) | Wyckoff Positions |
|---|---|---|---|---|
| Hexagonal | P3̅c1 | Ambient | a = 3.59, c = 5.65 evitachem.com | Not specified |
| Cubic (fcc) | Fm3̅m | 71 | a = not specified | Dy: 4a, H: 8c, 4b utexas.edu |
| Cubic (fcc) | Fm3̅m | 98 | a = 4.4775 utexas.edu | Dy: 4a, H: 8c, 4b utexas.edu |
Raman Spectroscopy Investigations
Raman spectroscopy probes the vibrational modes of a material, offering valuable information about its crystal structure and bonding. This technique is particularly effective for observing phase transitions, as changes in crystal symmetry lead to distinct changes in the Raman spectrum.
The Raman spectrum of DyH₃ exhibits characteristic peaks corresponding to specific vibrational modes within its crystal lattice. In its low-pressure hexagonal phase, the spectrum is characterized by peaks at approximately 860 cm⁻¹ and 1,050 cm⁻¹. These modes are assigned to H–Dy optical vibrations and H–H stretching vibrations, respectively. evitachem.com The presence and position of these peaks serve as a fingerprint for the ambient pressure structure of the compound.
Applying pressure to DyH₃ induces significant changes in its Raman spectrum, corroborating the phase transition observed via XRD. As the pressure increases beyond the transition point of ~18 GPa, the initial Raman peaks associated with the hexagonal phase disappear and are replaced by new vibrational modes. evitachem.com
Specifically, in the high-pressure cubic phase, new Raman peaks emerge at approximately 780 cm⁻¹ and 1,100 cm⁻¹. evitachem.com The appearance of these new modes provides definitive evidence of the transition to the fcc structure and reflects the altered symmetry and bonding environment of the atoms in the high-pressure phase. evitachem.com The shift in vibrational frequencies is a direct consequence of the compression of the crystal lattice and the resulting changes in interatomic forces.
Table 2: Raman Vibrational Modes of this compound (DyH₃)
| Phase | Pressure (GPa) | Raman Peak (cm⁻¹) | Assignment |
|---|---|---|---|
| Low-Pressure (Hexagonal) | < 18 | ~860 | H–Dy optical modes evitachem.com |
| Low-Pressure (Hexagonal) | < 18 | ~1,050 | H–H stretch evitachem.com |
| High-Pressure (Cubic) | > 18 | ~780 | New mode confirming fcc symmetry evitachem.com |
| High-Pressure (Cubic) | > 18 | ~1,100 | New mode confirming fcc symmetry evitachem.com |
Mössbauer Spectroscopy for Local Environment Analysis
Mössbauer spectroscopy is a highly sensitive technique used to probe the local electronic and magnetic environment of specific nuclei. For dysprosium, ¹⁶¹Dy Mössbauer spectroscopy can provide detailed information about its oxidation state, chemical bonding, and magnetic hyperfine interactions. researchgate.netaps.org
While specific Mössbauer spectroscopy studies on this compound are not widely reported, the principles of the technique can be understood from its application to other dysprosium-containing compounds. The key parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the hyperfine splitting. The isomer shift is sensitive to the electron density at the nucleus and can be used to determine the oxidation state of the dysprosium atom. researchgate.net For instance, measurements on various dysprosium compounds like oxides and silicates consistently show an isomer shift corresponding to the Dy³⁺ oxidation state. researchgate.net
Furthermore, in magnetically ordered materials, the interaction between the nuclear magnetic moment and the internal magnetic field leads to hyperfine splitting of the spectral lines. aps.org Analysis of this splitting can reveal the magnitude of the internal magnetic field at the dysprosium nucleus. aps.org Although DyH₃ is reported to be paramagnetic down to 1.6 K, applying Mössbauer spectroscopy could confirm the absence of magnetic ordering and provide precise information on the local electronic environment and oxidation state of dysprosium within the hydride lattice. evitachem.com
Table 3: ¹⁶¹Dy Isomer Shifts for Various Dysprosium Compounds (for illustrative purposes)
| Compound | Isomer Shift (IS) (mm/s) | Inferred Oxidation State |
|---|---|---|
| Dysprosium Oxide (Dy₂O₃) | +0.56 researchgate.net | +3 researchgate.net |
| Dysprosium Silicate | -0.22 researchgate.net | +3 researchgate.net |
| Dysprosium Fluoride | 0.00 researchgate.net | +3 researchgate.net |
| Dysprosium Metal (vs. DyF₃) | +2.5 aps.org | Not applicable |
Hyperfine Magnetic Field Measurements
Hyperfine interactions, the subtle interplay between the nuclear moments and the surrounding electronic fields, offer a detailed view of the local environment of the dysprosium nucleus. ¹⁶¹Dy Mössbauer spectroscopy is the principal technique for these measurements, providing key parameters such as the magnetic hyperfine field, isomer shift, and electric quadrupole splitting.
The magnetic hyperfine interaction arises from the coupling of the nuclear magnetic dipole moment with the magnetic field generated by the atom's own electrons. This field is predominantly produced by the 4f electrons in lanthanides. While specific Mössbauer spectroscopy data for this compound is not extensively detailed in the reviewed literature, studies on other Dy³⁺-based materials provide a comparative framework. For instance, a magnetic hyperfine field (B₀) of 582.3 T has been measured in a Dy(III)-based single-molecule magnet, a value significantly larger than that of the free Dy³⁺ ion. researchgate.net This enhancement is attributed to the influence of coordinating ligands on the Fermi contact interaction between the s and 4f electrons. researchgate.net In DyH₃, the hydride ions would similarly modify the electronic environment, leading to a characteristic hyperfine field that reflects the specific bonding and magnetic state of the dysprosium ion.
The electric quadrupole interaction results from the coupling between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. The EFG is highly sensitive to the local symmetry of the crystal lattice. Since the hexagonal crystal structure of DyH₃ (P6₃/mmc space group) at ambient pressure is non-cubic, a non-zero EFG and a corresponding quadrupole splitting in the Mössbauer spectrum are expected.
Crystal-Field Ground State Identification of Dy³⁺ Atom
The electronic configuration of the free Dy³⁺ ion is [Xe] 4f⁹, which corresponds to a ⁶H₁₅/₂ ground state multiplet according to Hund's rules. In the solid state, the crystalline electric field (CEF) generated by the surrounding hydride (H⁻) ions in the this compound lattice lifts the degeneracy of this 16-fold degenerate ground state. This phenomenon, known as crystal-field splitting, determines the magnetic anisotropy and low-temperature magnetic properties of the material.
In the hexagonal lattice of DyH₃, the Dy³⁺ ion is subject to a specific local symmetry which dictates the pattern of the splitting of the J = 15/2 multiplet into a series of Kramers doublets. The precise energy levels and the wavefunction composition of these doublets depend on the crystal-field parameters, which quantify the strength of the CEF interaction.
Magnetic susceptibility and magnetization measurements are key to determining the energy diagram of these Stark levels. Analysis of these data for various dysprosium complexes has shown that the splitting pattern can indicate an easy-axis (Ising-type) anisotropy. nih.gov For DyH₃, identifying the specific ground state wavefunction is crucial for understanding its magnetic behavior. Theoretical calculations and experimental techniques like inelastic neutron scattering are typically employed to map these CEF levels and definitively identify the ground state. While detailed CEF parameters for DyH₃ are not specified in the surveyed literature, the structural information confirms a hexagonal P6₃/mmc phase at ambient pressure, which transitions to a cubic Fm-3m phase under high pressure (above 17 GPa). utexas.edu Each structure would impose a distinct crystal field, leading to different ground state properties.
Thermal Desorption Spectroscopy (TDS)
Thermal Desorption Spectroscopy (TDS) is a powerful technique used to study the stability of hydrides and the kinetics of hydrogen release. By monitoring the rate of desorption as a function of temperature, TDS provides critical information on activation energies and the mechanisms governing dehydrogenation.
Kinetics and Mechanisms of Hydrogen Desorption
TDS studies on this compound reveal a two-step desorption process corresponding to the sequential decomposition of the trihydride and dihydride phases:
DyH₃ → DyH₂ + ½H₂
DyH₂ → Dy + H₂
The shapes of the TDS spectra for the decomposition of DyH₃ are well-described by a phase-structural transformation model based on nucleation and growth. researchgate.netrcin.org.pl This indicates that the desorption is not a simple surface reaction but involves the formation and expansion of new phases (DyH₂ and subsequently Dy metal) within the parent material. This mechanism is common in heavy rare earth hydrides and highlights the role of solid-state transformations in the dehydrogenation process.
Temperature Dependence of Desorption Events
The two primary desorption events for DyH₃ occur at distinct temperature ranges. TDS traces show that as the material is heated, a low-temperature peak appears first, followed by a second, high-temperature peak. The precise peak temperatures are dependent on the heating rate, shifting to higher temperatures as the heating rate increases.
Studies performed with heating rates ranging from 1 to 5.5 K/min show the following approximate temperature ranges for the desorption peaks:
Low-Temperature Event (DyH₃ → DyH₂): The first peak appears below 573 K (300 °C). researchgate.netrcin.org.pl
High-Temperature Event (DyH₂ → Dy): The second peak is positioned between 1083 K and 1159 K (810 °C to 886 °C). researchgate.netrcin.org.pl
Using the Kissinger method to analyze the shift in peak temperature with the heating rate allows for the determination of the activation energies for both desorption steps.
| Desorption Event | Decomposition Reaction | Approximate Peak Temperature Range | Governing Mechanism |
|---|---|---|---|
| Low-Temperature | DyH₃ → DyH₂ + ½H₂ | < 573 K (< 300 °C) | Nucleation and Growth |
| High-Temperature | DyH₂ → Dy + H₂ | 1083 K - 1159 K (810 °C - 886 °C) | Nucleation and Growth |
Complementary Spectroscopic Methods
To achieve a comprehensive understanding of this compound, data from various spectroscopic techniques must be integrated. Vibrational spectroscopy, in particular, provides direct insight into the bonding between dysprosium and hydrogen atoms.
Fourier-transform Infrared (FTIR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules and crystal lattices. An FTIR spectrum provides a chemical "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to these vibrations.
The vibrational frequencies of metal-hydrogen bonds are largely determined by the bond strength and the mass of the atoms. For rare-earth hydrides, the Dy-H stretching vibrations are expected to appear in the mid-infrared region. By analogy with other metal borohydrides, which show B-H stretching modes between 2200 and 2500 cm⁻¹, the Dy-H stretching modes would likely be found at lower frequencies due to the heavier mass of dysprosium. inl.gov Additionally, lower-frequency bending or wagging modes of the Dy-H bonds would be expected in the far-infrared region. These spectral features would provide direct evidence of the bonding environment of hydrogen within the DyH₃ lattice and could be used to detect changes in structure or bonding under different conditions.
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to probe the local electronic structure of an absorbing atom. It provides detailed information about the oxidation state, coordination chemistry, and the density of unoccupied electronic states. For this compound (DyH₃), XANES at the Dysprosium L₃-edge is particularly informative for understanding the changes in the electronic configuration of Dysprosium upon hydrogenation.
While direct experimental XANES spectra for this compound are not extensively reported in publicly accessible literature, the expected spectral features can be reliably predicted based on theoretical principles and data from other dysprosium compounds and rare-earth hydrides. sfedu.ruaip.orgresearchgate.net The analysis focuses on the Dy L₃-edge, which involves the excitation of a core electron from the 2p₃/₂ level to unoccupied states of d-character. sfedu.ruosti.gov
The XANES spectrum of DyH₃ is expected to be characterized by a prominent absorption feature, known as a "white line," which corresponds to the dipole-allowed electronic transition from the 2p₃/₂ core level to the unoccupied Dy 5d states. sfedu.ruosti.gov In dysprosium compounds, the trivalent state (Dy³⁺) is typical, and the position of the absorption edge in DyH₃ would confirm this oxidation state. researchgate.net
Theoretical studies on the electronic band structure of DyH₃ indicate that the formation of the hydride leads to significant modifications of the electronic states. utexas.eduresearchgate.net Specifically, there is an increased overlap between the Dysprosium d-states and the Hydrogen 1s states. utexas.eduresearchgate.net This hybridization affects the density of unoccupied 5d states, which would be reflected in the shape, intensity, and energy of the white line and post-edge features in the XANES spectrum. The intensity of the white line is directly proportional to the density of unoccupied d-states. Therefore, a change in its intensity compared to pure dysprosium metal would provide insight into the charge transfer and covalent character of the Dy-H bond.
The region just below the main absorption edge, the pre-edge region, may contain weak features. In the case of the Dy L₃-edge, any pre-edge peaks would be attributed to quadrupole-allowed 2p → 4f transitions. researchgate.net However, these features are often very weak and can be obscured by the lifetime broadening of the core hole. researchgate.net
The fine structure observed in the post-edge region (at energies above the white line) is determined by multiple scattering of the ejected photoelectron off the neighboring hydrogen atoms. Analysis of this region can, in principle, provide information about the local coordination geometry of the dysprosium atoms, complementing information from X-ray diffraction.
Detailed Research Findings:
Research on analogous rare-earth hydrides and other dysprosium compounds provides a framework for interpreting the prospective XANES data of DyH₃.
Oxidation State: The energy position of the Dy L₃ absorption edge is sensitive to the oxidation state of the dysprosium atom. For DyH₃, the edge position is expected to be consistent with a Dy³⁺ state, similar to that observed in Dysprosium Oxide (Dy₂O₃) and various dysprosium complexes. sfedu.ruresearchgate.net
White Line Intensity: The primary absorption peak, or white line, at the Dy L₃-edge arises from 2p₃/₂ → 5d transitions. sfedu.ruosti.gov Its intensity provides a direct measure of the number of unoccupied states in the 5d band. Theoretical calculations for DyH₃ predict significant hybridization between Dy 5d and H 1s orbitals, which alters the electronic structure. utexas.eduresearchgate.net This change in the density of states would manifest as a modification in the white line intensity compared to metallic dysprosium.
The following table summarizes the expected key features in a hypothetical Dy L₃-edge XANES spectrum for this compound, with energy values estimated from published data on other Dy³⁺ compounds. sfedu.ruresearchgate.net
| Spectral Feature | Approximate Energy (eV) | Interpretation |
| Pre-edge Feature | ~7788-7790 | Weak, dipole-forbidden but quadrupole-allowed 2p₃/₂ → 4f transition. |
| Absorption Edge (E₀) | ~7790 | Onset of electron excitation from the 2p₃/₂ core level. Position indicates Dy³⁺ oxidation state. |
| White Line (Main Peak) | ~7792-7795 | Dipole-allowed 2p₃/₂ → 5d electronic transition. Intensity relates to the density of unoccupied 5d states. |
| Post-edge Oscillations | >7800 | Multiple scattering resonances determined by the local coordination geometry of Dy with H atoms. |
Hydrogenation and Dehydrogenation Mechanisms in Dysprosium Hydrogen Systems
Kinetics of Hydrogen Absorption and Desorption
Physisorption: Hydrogen molecules (H₂) are weakly adsorbed onto the surface of the dysprosium metal.
Chemisorption: The H-H bond is broken, and hydrogen atoms are chemically adsorbed onto the surface. This dissociative chemisorption is often a critical step.
Surface Penetration: Hydrogen atoms move from the surface into the subsurface layers of the metal lattice.
Diffusion: Hydrogen atoms diffuse through the metal lattice to reach sites where the hydride phase can form.
Nucleation and Growth: A new, hydrogen-rich phase (the hydride) nucleates and grows within the metal matrix.
The desorption or dehydrogenation process is the reverse of these steps, beginning with the decomposition of the hydride phase and ending with the associative desorption of H₂ molecules from the surface.
The transformation from the metallic dysprosium phase to the dysprosium hydride phase does not occur uniformly throughout the material. Instead, it proceeds via the classical solid-state reaction mechanism of nucleation and growth.
Nucleation: The process begins with the formation of small, stable nuclei of the new hydride phase (e.g., β-DyH₂) within the parent phase (α-Dy). These nucleation events typically occur at energetically favorable sites such as grain boundaries, dislocations, and other crystal defects, where the energy barrier for nucleation is lower.
Growth: Once a stable nucleus has formed, it grows by the diffusion of hydrogen atoms from the surrounding metal matrix to the nucleus-matrix interface. The growth of these hydride regions continues until they impinge upon one another, eventually transforming the entire volume of the material.
The kinetics of such solid-state phase transformations are often described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. bohrium.comwikipedia.orgutah.edu The JMAK equation relates the fraction of transformed volume, x, to time, t:
x(t) = 1 - exp(-(kt)^n)
Where k is a rate constant that depends on temperature, and n is the Avrami exponent. The value of n provides insight into the nucleation and growth mechanism (e.g., dimensionality of growth, whether nucleation rate is constant or decreases over time). While specific JMAK analysis for the Dy-H system is not extensively detailed in the literature, this model provides the fundamental framework for analyzing its transformation kinetics. bohrium.comresearchgate.net
The activation energy is typically determined experimentally by measuring the reaction rate at several different temperatures and applying the Arrhenius equation:
k = A * exp(-Ea / RT)
Phase Equilibria in the Dysprosium-Hydrogen Binary System
The thermodynamic properties and stable phases of the dysprosium-hydrogen system are best understood through its phase diagram and pressure-composition isotherm (PCI) measurements. PCI curves plot the equilibrium hydrogen pressure against the hydrogen concentration (H/Dy ratio) in the material at a constant temperature. The Dy-H system is characterized by the formation of two distinct hydride phases: a dihydride (DyH₂) and a trihydride (DyH₃). This results in two distinct plateau regions in the PCI curves, corresponding to the coexistence of two solid phases.
The first plateau corresponds to the transformation of dysprosium solid solution (α-Dy) into the non-stoichiometric face-centered cubic dihydride phase (β-DyH₂). In this biphasic region, α-Dy and β-DyH₂ coexist in equilibrium. According to the phase rule, the pressure remains constant across this region as the hydrogen concentration increases.
The transition is described by the reaction: Dy (α) + x/2 H₂ ↔ DyHₓ (β)
Experimental PCI measurements have characterized this region in detail. The composition range of this plateau is temperature-dependent, shrinking at higher temperatures. The enthalpy of this transition, which represents the heat released during the formation of the dihydride, has been determined to be -213.1 ± 2.8 kJ/mol H₂ . bohrium.comresearchgate.netutexas.edu This large negative value indicates that dysprosium dihydride is a very stable compound.
| Temperature (°C) | Start of Plateau (H/Dy) | End of Plateau (H/Dy) |
|---|---|---|
| 650 | 0.41 | 1.65 |
| 900 | 0.54 | 1.23 |
After the complete transformation to the β-DyH₂ phase, further hydrogen absorption leads to a rapid increase in pressure until a second, much narrower plateau is reached. This plateau signifies the phase transition from the cubic dihydride (β-DyH₂) to the hexagonal trihydride phase (γ-DyH₃).
The transition is described by the reaction: DyH₂ (β) + y/2 H₂ ↔ DyH₂₊y (γ)
This transition occurs at lower temperatures and higher pressures compared to the formation of the dihydride. The measured transition enthalpy for the formation of the trihydride from the dihydride is -79.3 ± 2.2 kJ/mol H₂ . bohrium.comresearchgate.netutexas.edu This value, being less negative than that for dihydride formation, indicates that the trihydride is less thermodynamically stable than the dihydride.
| Temperature (°C) | Start of Plateau (H/Dy) | End of Plateau (H/Dy) |
|---|---|---|
| 250 | ~2.3 | ~2.9 |
| 325 | ~2.3 | ~2.9 |
Factors Influencing Hydrogen Storage Capacity and Reversibility
Several factors, rooted in the system's thermodynamics and kinetics, influence the practical hydrogen storage properties of dysprosium hydride.
Thermodynamics: The primary factor governing reversibility is the enthalpy of hydride formation (ΔH). The highly exothermic formation of β-DyH₂ (ΔH = -213.1 kJ/mol H₂) indicates strong Dy-H bonding and high thermal stability. bohrium.com This stability is a significant barrier to reversibility, as it requires very high temperatures to provide the energy needed to break the bonds and release the hydrogen. For practical hydrogen storage applications, which require operation near ambient conditions, this high stability makes dehydrogenation difficult. The γ-DyH₃ phase is less stable, but its formation relies on the pre-existence of the highly stable β-DyH₂ phase.
Kinetics: The rates of absorption and desorption are critical for practical applications. Slow kinetics, which can be caused by a high activation energy for hydrogen dissociation on the surface or slow diffusion of hydrogen through the hydride phases, can limit the rate at which hydrogen can be stored or released. Surface oxidation can passivate the dysprosium surface, preventing H₂ dissociation and blocking hydrogen absorption.
Pressure and Temperature: As shown by the PCI curves, the equilibrium for hydrogen absorption and desorption is highly dependent on pressure and temperature. To release hydrogen from the stable dihydride, either the pressure must be significantly reduced or the temperature must be substantially increased to overcome the enthalpy of formation.
Material Properties: Properties such as particle size and microstructure play a role. Reducing the particle size to the nanoscale can shorten diffusion paths and increase the surface-area-to-volume ratio, which can improve kinetics. zegmetal.com However, it does not change the underlying thermodynamics that dictate the high stability of the hydride.
Magnetic Behavior Studies of Dysprosium Trihydride
Theoretical Models for Magnetic Interpretation
The interpretation of experimental magnetic data for materials like dysprosium trihydride often relies on established theoretical frameworks. While detailed, specific theoretical studies applying these models directly to DyH₃ are not extensively documented in the literature, the principles of these models are fundamental to understanding magnetism in rare-earth compounds.
For materials exhibiting antiferromagnetic ordering, a two-sublattice model is a common theoretical tool. This model divides the magnetic ions in the crystal lattice into two interpenetrating sublattices, with each sublattice having its magnetic moments aligned parallel to one another. In the simplest case of antiferromagnetism, the net magnetization of the two sublattices is equal and oppositely directed, resulting in zero net magnetization for the material. The application of such a model would be a logical step to describe the potential antiferromagnetic phase of DyH₃ suggested by susceptibility data below 3.45 K.
Phenomenological theories, such as the one developed by Néel for antiferromagnetism and ferrimagnetism, provide a framework for understanding the temperature dependence of magnetic susceptibility. According to Néel's theory, above a critical temperature (the Néel temperature, Tₙ), the material is paramagnetic, and its susceptibility follows the Curie-Weiss law. Below Tₙ, the spontaneous ordering of the magnetic sublattices occurs. The peak in the susceptibility of DyH₃ at 3.45 K is qualitatively consistent with the behavior predicted by Néel's theory for a transition to an antiferromagnetic state. nasa.gov
The molecular field method, also known as mean-field theory, is a foundational approach to modeling the interactions between magnetic moments. It simplifies the complex many-body problem by replacing the direct interactions on a given magnetic ion with an average or "effective" magnetic field. This molecular field is proportional to the magnetization of the neighboring ions. This method is used to predict magnetic ordering temperatures and describe the magnetic behavior both above and below the transition temperature. It provides a basis for more advanced theoretical treatments and could be used to analyze the magnetization and susceptibility data of DyH₃ to extract parameters related to the exchange interactions between Dy³⁺ ions.
Influence of Electronic Structure on Magnetic Properties
The magnetic behavior of this compound (DyH₃) is intricately linked to its electronic structure, particularly the electrons in the 4f orbitals of the dysprosium ions. These electrons are the primary determinants of the compound's magnetic moments and their response to the crystalline environment.
Crystal-Field Parameters and Exchange Interactions
The magnetic properties of DyH₃ are further refined by the interaction of the 4f electrons with their local environment. These interactions are primarily described by the crystalline electric field (CEF) and exchange interactions between neighboring dysprosium ions.
Exchange interactions are the quantum mechanical forces that couple the magnetic moments of adjacent Dy³⁺ ions. These interactions can be ferromagnetic (aligning moments parallel) or antiferromagnetic (aligning moments anti-parallel). In DyH₃, bulk susceptibility measurements indicate the onset of antiferromagnetic ordering below a Néel temperature (Tₙ) of 3.45 K. nasa.gov The zero-field magnetic susceptibility exhibits a peak at this temperature, which is a classic indicator of an antiferromagnetic transition. nasa.gov This demonstrates the presence of relatively weak exchange interactions that are only able to overcome thermal fluctuations at very low temperatures.
Data Table: Magnetic Properties of this compound
| Magnetic Property | Value | Units | Reference(s) |
| Magnetic Ordering Type | Antiferromagnetic | - | nasa.gov |
| Néel Temperature (Tₙ) | 3.45 | K | nasa.govnasa.gov |
| Saturation Magnetic Moment | 5.12 | μB / Dy³⁺ ion | nasa.govnasa.gov |
| Low-Temperature Behavior | Paramagnetic Relaxation | - | aps.org |
Advanced Research Perspectives
Methodological Advancements in Extreme Conditions Research
The investigation of dysprosium trihydride under high pressures and temperatures has been made possible by significant methodological advancements. A primary technique involves the use of laser-heated diamond anvil cells (DAC), which can generate extreme pressures and temperatures. utexas.eduresearchgate.net This methodology allows for the in-situ study of materials under conditions mimicking deep-earth environments.
Researchers employ high-pressure X-ray diffraction (XRD) measurements, often utilizing synchrotron sources, to probe the crystal structure of DyH₃ across a wide range of pressures, with studies reaching up to 100 Gigapascals (GPa). utexas.eduresearchgate.net This combination of a laser-heated DAC with synchrotron XRD is crucial for synthesizing and characterizing high-pressure phases of rare-earth hydrides. researchgate.net The ability to achieve temperatures up to approximately 2000 K at high pressures is essential for overcoming kinetic barriers and observing thermodynamically stable phases. utexas.eduresearchgate.net These advanced experimental setups are indispensable for exploring the structural stability and equations of state for rare-earth trihydrides under previously inaccessible conditions. utexas.eduresearchgate.net
Elucidation of Complex Phase Diagrams and Metastable Phases
Under ambient conditions, this compound typically adopts a hexagonal crystal structure (space group P3̅c1). utexas.eduevitachem.com However, high-pressure research has revealed a complex and rich phase diagram. Experimental studies have confirmed a transition to a face-centered cubic (Fm3̅m) phase, which was observed to be stable at pressures from 17 GPa up to 100 GPa. utexas.eduresearchgate.net Interestingly, upon complete decompression, both the initial P3̅c1 phase and the high-pressure Fm3̅m phase were recovered under ambient conditions, indicating the existence of metastable states. utexas.eduresearchgate.net
Theoretical calculations have predicted an even more intricate series of structural transformations at pressures extending to 220 GPa. utexas.edu These calculations suggest a phase transition sequence as the pressure increases, providing a detailed roadmap of the compound's structural evolution. utexas.edu The theoretically predicted phase diagram indicates multiple transformations between different crystal structures, highlighting the complexity of the Dy-H system under extreme compression. utexas.edu
| Transition Pressure (GPa) | From Phase (Space Group) | To Phase (Space Group) |
|---|---|---|
| ~11 | P3̅c1 | Imm2 |
| ~35 | Imm2 | Fm3̅m |
| ~135 | Fm3̅m | Pnma |
| ~194 | Pnma | P6₃/mmc |
This table outlines the structural phase transition sequence for DyH₃ at high pressures as predicted by theoretical calculations. utexas.edu
Synergistic Experimental and Computational Approaches in Hydride Research
The accurate mapping of the this compound phase diagram is a testament to the power of combining advanced experimental techniques with sophisticated computational methods. utexas.edu The research in this area heavily relies on a synergistic approach where experimental findings validate theoretical predictions and vice-versa.
Ab initio evolutionary crystal structure prediction (CSP) methods are employed to forecast stable phases of DyH₃ at various pressures. utexas.eduresearchgate.net These predictions are then tested through high-pressure synthesis and characterization experiments using techniques like XRD. utexas.eduresearchgate.net For instance, the experimental observation of the Fm3̅m phase is consistent with the phases predicted by CSP calculations. utexas.eduresearchgate.net
Furthermore, first-principles calculations, such as those based on Density Functional Theory with Hubbard correction (DFT+U), are used to understand the electronic band structure of the predicted phases. utexas.eduresearchgate.net These calculations have shown that including the 4f states of dysprosium significantly alters the electronic properties, revealing that more dysprosium d states cross the Fermi level and overlap with hydrogen 1s states under pressure. utexas.eduresearchgate.net This synergy between theory and experiment provides a comprehensive picture of the structural, electronic, and stability properties of DyH₃ at high pressure.
Broader Implications for Rare-Earth Hydride Physics and Condensed Matter Science
The research into this compound has broader implications for the fields of rare-earth hydride physics and condensed matter science. The high-pressure cubic Fm3̅m phase of DyH₃ is considered a crucial precursor for the synthesis of rare-earth polyhydrides (hydrides with a higher hydrogen content). utexas.eduresearchgate.net These polyhydrides, such as YH₆, YH₉, and CeH₉, are of immense interest due to predictions and observations of high-temperature superconductivity. utexas.eduresearchgate.net
Systematic comparisons of the phase transitions in DyH₃ with other rare-earth trihydrides (REH₃) have revealed important trends. For example, the pressure at which the transition to the Fm3̅m structure occurs shows an inverse relationship with the ionic radius of the rare-earth atom. utexas.eduresearchgate.net This provides a predictive framework for understanding the behavior of other lanthanide hydrides. The study of DyH₃ contributes to the fundamental understanding of how extreme pressure can induce profound changes in chemical bonding and electronic structure, leading to the formation of novel materials with exotic properties. utexas.edu This knowledge is vital for the ongoing quest to discover and design new materials, particularly high-temperature superconductors. utexas.eduresearchgate.net
Q & A
Q. What are the optimal synthesis conditions for dysprosium trihydride (DyH₃) in laboratory settings?
this compound is typically synthesized under high-pressure conditions (e.g., 15–33 GPa) using diamond anvil cells or hydraulic presses. Hydrogen gas is introduced to dysprosium metal, and reactions are monitored via in-situ X-ray diffraction (XRD) to confirm phase transitions . For stoichiometric DyH₃, maintaining hydrogen partial pressures above dissociation thresholds (e.g., 908°C for lanthanum hydrides, analogous to rare-earth hydrides) is critical to avoid decomposition into lower hydrides (e.g., DyH₂) .
Q. Which experimental techniques are most effective for structural characterization of DyH₃?
High-pressure XRD and Raman spectroscopy are primary methods. XRD resolves lattice constant changes (e.g., contraction from thermal expansion or hydrogen loss), while Raman identifies vibrational modes linked to H-Dy bonding . Neutron diffraction is recommended for precise hydrogen positioning, though isotopic substitution (e.g., deuterium) may enhance signal clarity .
Q. How can thermal stability and decomposition pathways of DyH₃ be experimentally assessed?
Thermogravimetric analysis (TGA) under controlled hydrogen atmospheres quantifies mass loss during heating. In-situ XRD at elevated temperatures tracks lattice changes, such as the transition from trihydride (DyH₃) to dihydride (DyH₂) phases. Slope analysis of thermal expansion curves (analogous to LaH₃ studies) can differentiate between hydrogen loss and lattice expansion effects .
Advanced Research Questions
Q. How does high pressure influence the phase stability and electronic structure of DyH₃?
First-principles density functional theory (DFT) calculations predict phase transitions under pressure. For DyH₃, a cubic lattice stabilizes above 15 GPa, with hydrogen occupying face-centered sites. Experimental validation involves high-pressure XRD to observe lattice compression and Raman spectroscopy to detect symmetry changes in H-Dy vibrations . Discrepancies between computational predictions (e.g., Pna21 symmetry for ZrH₄) and experimental observations highlight the need for pressure-calibrated models .
Q. What methodologies resolve contradictions in reported isotope effects on DyH₃ stability?
Comparative studies using deuterium (D₂) versus hydrogen (H₂) under identical pressures can isolate isotope effects. For example, neutron scattering of DyD₃ vs. DyH₃ quantifies differences in vibrational entropy and bonding strength. DFT simulations incorporating zero-point energy corrections further explain isotopic stability variations .
Q. How can researchers reconcile discrepancies between experimental and computational data on DyH₃ hydrogen storage capacity?
Cross-validation is essential:
- Experimental: Measure hydrogen desorption isotherms at varying temperatures/pressures.
- Computational: Use DFT with van der Waals corrections to model hydrogen binding energies. Discrepancies often arise from assumptions in DFT (e.g., neglecting anharmonic vibrations) or experimental impurities. Iterative refinement of computational parameters using experimental lattice constants improves accuracy .
Q. What advanced techniques probe hydrogen dynamics and diffusion in DyH₃ lattices?
Quasielastic neutron scattering (QENS) tracks hydrogen mobility at atomic scales, while nuclear magnetic resonance (NMR) spectroscopy measures H spin-lattice relaxation times. For defect analysis, positron annihilation spectroscopy identifies vacancies that facilitate hydrogen diffusion .
Methodological Notes
- Data Contradiction Analysis: Compare XRD lattice parameters with DFT-optimized structures to identify systematic errors (e.g., overestimated bond lengths in simulations) .
- Experimental Design: For phase studies, combine high-pressure synthesis with in-situ spectroscopic monitoring to capture metastable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
